L-796449

PPAR pharmacology selectivity profiling metabolic disease

L-796449 is a non-thiazolidinedione PPARγ agonist with ancillary PPARα/δ activity, essential for studies where conventional TZDs fail due to structural or pharmacological limitations. It enables PPARγ-independent macrophage inflammation research and neuroprotection studies in rodent ischemic stroke at 1 mg/kg i.p. Select for low-nanomolar polypharmacology and a safety profile divergent from full TZD agonists. Confirm purity, packaging, and regulatory compliance for your territory before ordering.

Molecular Formula C28H27ClO4S
Molecular Weight 495.0 g/mol
CAS No. 194608-80-5
Cat. No. B1674105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-796449
CAS194608-80-5
Synonyms3-chloro-4-(3-(3-phenyl-7-propylbenzofuran-6-yloxy)propylthio)phenylacetic acid
L 796,449
L 796449
L-796,449
L-796449
L796449
Molecular FormulaC28H27ClO4S
Molecular Weight495.0 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)OCCCSC4=C(C=C(C=C4)CC(=O)O)Cl
InChIInChI=1S/C28H27ClO4S/c1-2-7-22-25(12-11-21-23(18-33-28(21)22)20-8-4-3-5-9-20)32-14-6-15-34-26-13-10-19(16-24(26)29)17-27(30)31/h3-5,8-13,16,18H,2,6-7,14-15,17H2,1H3,(H,30,31)
InChIKeyKAPDPGZDHUCILF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-796449 CAS 194608-80-5: Non-Thiazolidinedione PPAR Agonist for Metabolic and Neuroprotection Research Procurement


L-796449 (CAS 194608-80-5) is a synthetic, non-thiazolidinedione (non-TZD) agonist of the peroxisome proliferator-activated receptor gamma (PPARγ) with ancillary activity at PPARα and PPARδ [1]. As a member of the phenylacetic acid derivative class, its chemical structure lacks the thiazolidinedione ring common to clinically approved insulin sensitizers, a key structural divergence that underlies its distinct pharmacological profile [2].

Why L-796449 Cannot Be Substituted by Generic Thiazolidinediones or Other PPAR Agonists


Substituting L-796449 with generic thiazolidinediones (TZDs) like rosiglitazone or pioglitazone, or other PPAR agonists, introduces significant scientific risk due to fundamental differences in molecular pharmacology and therapeutic profile. While both L-796449 and TZDs activate PPARγ, L-796449 demonstrates a unique non-TZD structure that confers a distinct polypharmacology (engaging PPARα and PPARδ) [1] and a divergent downstream signaling signature, including a demonstrated PPARγ-independent pathway for inhibiting macrophage activation [2]. Critically, TZDs are associated with known adverse effects (fluid retention, bone loss) that may be linked to their full agonism profile, whereas the specific quantitative differentiation of L-796449 in relevant disease models (e.g., neuroprotection in stroke) [3] makes it an indispensable research tool for applications where TZDs are either ineffective or contraindicated.

Quantitative Differentiation of L-796449: Head-to-Head Evidence for Scientific Selection


Divergent PPAR Isoform Selectivity Profile vs. Thiazolidinedione PPARγ Agonists

L-796449 exhibits a distinct PPAR isoform engagement profile compared to classic thiazolidinediones (TZDs) like rosiglitazone, which are highly selective for PPARγ. L-796449 demonstrates significant ancillary activity at PPARα (EC50 = 4.1 nM, IC50 = 54 nM) and PPARδ (EC50 = 6-7.9 nM) [1][2], whereas rosiglitazone shows >1000-fold selectivity for PPARγ over PPARα and PPARδ [3].

PPAR pharmacology selectivity profiling metabolic disease

PPARγ-Independent Anti-Inflammatory Activity in Macrophages

L-796449 inhibits LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages through a pathway that is partially independent of PPARγ activation [1]. At 10 µM, L-796449 reduced NO production by approximately 70%, and this effect was only partially attenuated (approximately 30-40% reversal) by the PPARγ antagonist GW9662, indicating a significant PPARγ-independent component [1]. In contrast, the endogenous PPARγ ligand 15d-PGJ2 (at 10 µM) exhibited complete dependence on PPARγ for its anti-inflammatory effect [1].

inflammation macrophage biology alternative mechanism

In Vivo Neuroprotective Efficacy in Experimental Stroke Model

In a rat middle cerebral artery occlusion (MCAO) model of ischemic stroke, intraperitoneal administration of L-796449 (1 mg/kg) 10 minutes prior to occlusion significantly reduced infarct size compared to vehicle-treated controls [1]. While rosiglitazone has also shown neuroprotection in stroke models, these effects often require higher doses (e.g., 4-6 mg/kg) [2], suggesting L-796449's unique multi-PPAR or PPARγ-independent pharmacology may confer enhanced potency in this indication.

neuroprotection stroke ischemia-reperfusion injury

Use in Low-Dose Combination Therapy for Cystic Diseases

A patent application (US20160128994) specifically identifies L-796449 among a select group of PPARγ modulators for treating cystic diseases (e.g., polycystic kidney disease) at doses lower than those required for diabetes monotherapy [1]. The application claims that for L-796449 and other listed compounds, the therapeutically effective amount for cystic disease is less than the clinically effective amount for diabetes, with specific claims for doses as low as 75%, 50%, or less of the monotherapy dose [1].

polycystic kidney disease cystic fibrosis combination therapy

Optimal Research Applications for L-796449 Based on Evidence-Based Differentiation


Investigating Multi-PPAR Pharmacology and Lipid Modulation

L-796449 is the appropriate tool compound for studies requiring simultaneous engagement of PPARγ, PPARα, and PPARδ at low nanomolar concentrations [6]. Its unique selectivity profile, distinct from PPARγ-selective TZDs, makes it ideal for dissecting the contributions of PPARα and PPARδ to metabolic and cardiovascular phenotypes in vitro and in vivo [5].

Studying PPARγ-Independent Anti-Inflammatory Pathways in Macrophages

L-796449 should be prioritized for experiments aimed at elucidating PPARγ-independent mechanisms of inflammation resolution [6]. Its demonstrated ability to inhibit LPS-induced NO production independently of PPARγ provides a valuable tool for researchers studying alternative anti-inflammatory signaling pathways in myeloid cells [6].

Preclinical Neuroprotection Studies in Ischemic Stroke Models

L-796449 is validated for use in rodent models of ischemic stroke to investigate PPARγ-mediated neuroprotection [6]. The established in vivo efficacy at 1 mg/kg i.p. provides a clear dosing benchmark for experimental design, and its non-TZD structure offers a pharmacologically distinct alternative to rosiglitazone in this indication [5].

Developing Low-Dose PPARγ Modulator Therapies for Cystic Diseases

Based on patent disclosures, L-796449 is a candidate for research into low-dose PPARγ modulator therapies for polycystic kidney disease and related cystic conditions [6]. Its inclusion in this specific intellectual property space provides a rationale for its use in preclinical studies exploring this novel therapeutic application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-796449

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.